5-(1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide

Description

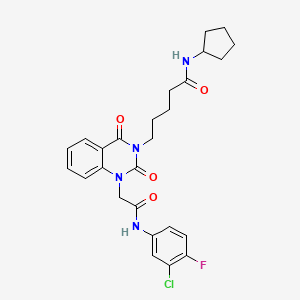

The compound 5-(1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide is a quinazolinone derivative characterized by a 3-chloro-4-fluorophenyl substituent, a 2,4-dioxoquinazolinone core, and an N-cyclopentylpentanamide side chain. Its synthesis likely follows pathways similar to those described for related compounds, such as coupling of thioacetamide intermediates with halogenated phenyl groups (e.g., : Yield: 61%, M.p. data) .

Key structural motifs influencing activity include:

Properties

IUPAC Name |

5-[1-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClFN4O4/c27-20-15-18(12-13-21(20)28)30-24(34)16-32-22-10-4-3-9-19(22)25(35)31(26(32)36)14-6-5-11-23(33)29-17-7-1-2-8-17/h3-4,9-10,12-13,15,17H,1-2,5-8,11,14,16H2,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWQXRMDOXRQAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClFN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide is a complex compound that has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes a quinazoline moiety, which is known for its role in various biological activities, including anticancer properties.

The compound functions primarily as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases. These receptors are critical in the signaling pathways that promote cell proliferation and survival in many cancers. By inhibiting these pathways, the compound may induce apoptosis and inhibit tumor growth.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.9 ± 1.7 |

| SW-480 (Colorectal) | 2.3 ± 0.91 |

| MCF-7 (Breast Cancer) | 5.65 ± 2.33 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against A549 cells, which are a model for lung adenocarcinoma .

Induction of Apoptosis

The compound has been shown to induce apoptosis in a dose-dependent manner in the A549 cell line. This effect is likely mediated through the activation of intrinsic apoptotic pathways, which may involve mitochondrial dysfunction and caspase activation .

Cell Cycle Arrest

In addition to apoptosis induction, the compound causes cell cycle arrest at the S phase in various cancer cell lines. This arrest prevents cells from progressing to mitosis, thereby inhibiting tumor growth .

Case Studies

-

Study on Quinazoline Derivatives:

A series of quinazoline-pyrimidine hybrids were synthesized and tested for antiproliferative activity. The most potent derivative exhibited an IC50 value of 5.9 µM against A549 cells, highlighting the efficacy of compounds containing similar structural motifs as our target compound . -

Comparative Study with Cisplatin:

In comparative studies with Cisplatin, a well-known chemotherapeutic agent, our compound demonstrated superior activity against SW-480 and comparable activity against MCF-7 cells, suggesting its potential as an alternative treatment option .

In Silico Studies

Molecular docking studies have provided insights into the binding interactions between this compound and EGFR. Key residues such as Arg 817 and Lys 721 were identified as critical for binding affinity and specificity, supporting the observed biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarity and Clustering

Hierarchical clustering of bioactivity profiles () reveals that compounds with shared structural motifs cluster together, indicating conserved modes of action. The target compound’s closest analogs (Table 1) exhibit variations in aryl substituents, heterocyclic cores, and side chains, which correlate with differences in potency, selectivity, and pharmacokinetics.

Table 1: Structural and Functional Comparison of Analogs

Impact of Substituent Modifications

- Halogenation: The 3-chloro-4-fluorophenyl group in the target compound improves binding affinity compared to mono-halogenated analogs (e.g., 4-Cl-phenyl in ). Fluorine’s electronegativity enhances polar interactions, while chlorine contributes to hydrophobic packing . Dichlorophenyl derivatives (e.g., ) exhibit higher microbial toxicity but reduced solubility.

- Heterocyclic Core: Quinazolinone vs. oxadiazolidinone: Quinazolinones generally show stronger kinase inhibition, while oxadiazolidinones (e.g., ) favor antifungal activity due to membrane disruption. Triazole-containing analogs (e.g., ) demonstrate broader target profiles, likely due to nitrogen-rich cores enabling diverse hydrogen bonding.

Side Chain Variations :

Computational and Experimental Insights

- Molecular Similarity Metrics: Tanimoto and Dice indices () quantify structural overlap. For example, the target compound shares >70% similarity with (quinazolinone core) but <50% with oxadiazolidinone analogs .

- Energy Optimization :

- Dereplication via MS/MS: Molecular networking () clusters the target compound with other quinazolinones (cosine score >0.8), distinguishing it from triazole or oxadiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.